1-Bromo-3-methylimidazo[1,5-a]pyridine
Overview
Description
1-Bromo-3-methylimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, material science, and various industrial processes. The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
1-Bromo-3-methylimidazo[1,5-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class . Imidazo[1,2-a]pyridines have been recognized as a significant structural component of a large number of pharmaceuticals . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . .
Mode of Action
Imidazo[1,2-a]pyridines, a related class of compounds, have been studied for their antituberculosis properties . They have shown to reduce bacterial load significantly in an acute TB mouse model
Biochemical Pathways
Imidazo[1,2-a]pyridines have been studied for their antituberculosis properties . They have shown to reduce bacterial load significantly in an acute TB mouse model .
Pharmacokinetics
Some imidazo[1,2-a]pyridines have shown promising in vivo mouse pharmacokinetic profiles .
Result of Action
Imidazo[1,2-a]pyridines have shown to reduce bacterial load significantly in an acute tb mouse model .
Biochemical Analysis
Biochemical Properties
Derivatives of imidazo[1,2-a]pyridines have been characterized with regard to a broad spectrum of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Molecular Mechanism
The molecular mechanism of action of 1-Bromo-3-methylimidazo[1,5-a]pyridine is not well established. It is known that the functionalization of imidazo[1,2-a]pyridines can occur through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Preparation Methods
The synthesis of 1-Bromo-3-methylimidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction proceeds through a tandem cyclization and bromination process, often facilitated by reagents such as tert-butyl hydroperoxide (TBHP) in ethyl acetate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Bromo-3-methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization: Further cyclization reactions can lead to the formation of more complex fused ring systems.
Common reagents used in these reactions include iodine, TBHP, and various bases and acids depending on the desired transformation
Scientific Research Applications
1-Bromo-3-methylimidazo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates for treating various diseases.
Material Science: The compound’s unique electronic properties make it useful in the development of optoelectronic devices and sensors.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
1-Bromo-3-methylimidazo[1,5-a]pyridine can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but differs in the position of the bromine atom, leading to different reactivity and applications.
2-Methylimidazo[1,2-a]pyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a versatile intermediate in various synthetic pathways.
Properties
IUPAC Name |
1-bromo-3-methylimidazo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-10-8(9)7-4-2-3-5-11(6)7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVHAIYEFKCIHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1C=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406221 | |
Record name | 1-bromo-3-methylimidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61254-44-2 | |
Record name | 1-bromo-3-methylimidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.